1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane

説明

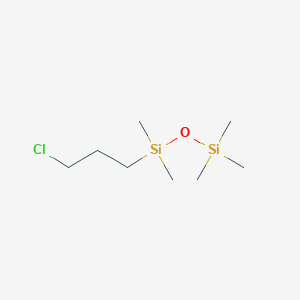

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane (CAS 18291-27-5) is an organosilicon compound with the chemical formula C₈H₂₁ClOSi₂ and a molecular weight of 224.88 g/mol. Key physical properties include a density of 0.899 g/cm³, a boiling point of 115–117°C, and a refractive index of 1.4189. It exhibits low sensitivity to aqueous systems, making it suitable for reactions requiring moisture tolerance . The chloropropyl substituent introduces reactivity for alkylation and cross-coupling reactions, while the siloxane backbone provides thermal and chemical stability. This compound is widely used as a precursor in pharmaceutical synthesis, polymer modification, and catalysis .

特性

IUPAC Name |

3-chloropropyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWFBLVISCYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21ClOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577965 | |

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18291-27-5 | |

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3,3-pentamethyldisiloxane with allyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and cost-effectiveness of the production process .

化学反応の分析

Types of Reactions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrosilylation Reactions: The silicon-hydrogen bonds in the compound can undergo hydrosilylation with alkenes or alkynes, forming new silicon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.

Hydrosilylation: Platinum-based catalysts are commonly used to facilitate hydrosilylation reactions, which are conducted under mild to moderate temperatures.

Major Products Formed:

Substitution Reactions: Products include various substituted siloxanes, depending on the nucleophile used.

Hydrosilylation Reactions: Products include organosilicon compounds with new silicon-carbon bonds.

科学的研究の応用

Chemical Properties and Structure

The chemical structure of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be represented as follows:

- Molecular Formula : C₈H₁₈ClOSi₂

- IUPAC Name : this compound

This compound features a chloropropyl group attached to a pentamethyldisiloxane backbone, which imparts unique chemical reactivity and physical properties.

Drug Delivery Systems

One of the prominent applications of this compound is in the development of silicon-based drug conjugates. These compounds are designed to deliver therapeutic agents efficiently to target cells or tissues. The chloropropyl group can facilitate the attachment of various payloads (e.g., drugs or imaging agents), enhancing the efficacy and specificity of drug delivery systems .

Surface Modification

The compound is utilized for surface modification processes in materials science. Its siloxane structure allows it to bond with various substrates, improving properties such as hydrophobicity or adhesion. This application is particularly relevant in coatings and sealants where enhanced durability and performance are desired.

Synthesis of Functionalized Silicones

In synthetic chemistry, this compound serves as a precursor for creating functionalized silicones. These derivatives can exhibit tailored properties suitable for specific industrial applications such as lubricants or sealants. The versatility of the chloropropyl moiety allows for further functionalization through nucleophilic substitution reactions.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Silicon-based conjugates for targeted therapy | Enhanced targeting and reduced side effects |

| Surface Modification | Bonding with substrates for improved material properties | Increased durability and performance |

| Synthesis of Functionalized Silicones | Precursor for creating specialized silicone compounds | Tailored properties for industrial use |

Case Study 1: Drug Delivery Research

A study published in WIPO explored the use of silicon-based drug conjugates incorporating this compound. The research demonstrated significant improvements in cellular uptake and therapeutic efficacy compared to conventional delivery systems. The ability to modify the chloropropyl group allowed researchers to attach various therapeutic agents effectively .

Case Study 2: Surface Coating Applications

In a materials science application documented by Sigma-Aldrich, researchers investigated the use of this compound in developing hydrophobic coatings. The results indicated that surfaces treated with the compound exhibited significantly lower water contact angles compared to untreated surfaces, demonstrating enhanced water repellency and durability .

作用機序

The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the silicon-hydrogen bonds can engage in hydrosilylation reactions. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane and Analogues

Key Observations :

Reactivity Differences :

- The iodomethyl analogue (1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane) exhibits faster alkylation kinetics due to the superior leaving-group ability of iodide compared to chloride. This facilitates HI-mediated Si–O bond cleavage, enabling efficient formation of cyclic siloxane iodides .

- In contrast, the chloropropyl derivative shows slower reaction rates in nucleophilic substitutions (e.g., amination of xanthine derivatives), likely due to the lower electrophilicity of the C–Cl bond .

Steric and Electronic Effects :

- The methoxyphenylpropyl variant introduces steric hindrance and electronic modulation via the methoxy group, making it useful in regioselective hydrosilylation reactions .

- Dichlorotetraisopropyldisiloxane (CAS 69304-37-6) has bulky isopropyl groups, enhancing thermal stability for high-temperature catalysis but reducing solubility in polar solvents .

Applications in Synthesis :

- The chloropropyl derivative is preferred in pharmaceutical intermediates (e.g., domperidone synthesis) due to its balance of stability and reactivity .

- Acetoxypentamethyldisiloxane (CAS 70693-47-9) serves as a mild acetylating agent and stabilizer in polymer chemistry, contrasting with the alkylation-focused applications of the chloropropyl compound .

Comparative Analysis of Siloxane Backbone Modifications

Si–O Bond Stability :

- This compound undergoes partial Si–O cleavage under acidic conditions (e.g., HI generated in alkylation reactions) but remains stable in neutral aqueous systems .

- In contrast, 1,1,3,3,3-pentamethyldisiloxane (without substituents) shows reversible Si–O bond cleavage during catalytic hydrosilylation, enabling dynamic chain extension in polymer synthesis .

Thermal Properties :

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : The chloropropyl group in this compound enables efficient coupling with heterocycles (e.g., benzimidazoles) under mild conditions, as demonstrated in domperidone production .

- Catalysis : Platinum-catalyzed hydrosilylation using this compound yields regioselective products, though reactivity is modulated by competing Si–O cleavage pathways .

- Material Science : Its low polarity and moisture tolerance make it a candidate for hydrophobic coatings, though it is less versatile than acetoxy or methoxy-substituted siloxanes in polymer functionalization .

生物活性

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is a silicon-based compound with potential biological activities that warrant investigation. Its unique chemical structure allows it to interact with biological systems in various ways, making it a candidate for applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₈H₁₈ClOSi₂

- Molecular Weight : 196.83 g/mol

- CAS Number : 1203-17-4

This compound features a chloropropyl group attached to a pentamethyldisiloxane backbone, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and cytotoxicity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:

- Mechanism of Action : The chloropropyl moiety may enhance the compound's ability to penetrate microbial cell walls, disrupting cellular functions.

- Efficacy Against Pathogens : In vitro studies have demonstrated effectiveness against various bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on related siloxanes suggest:

- Cell Viability : In human cell lines, compounds similar to this compound exhibited IC₅₀ values above 100 µg/mL, indicating low toxicity at therapeutic concentrations.

- Tissue Compatibility : Further research is needed to assess the impact on specific tissues and organs.

Case Studies

Several case studies have been conducted to evaluate the biological activity of siloxane compounds:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of siloxanes in clinical settings.

- Findings : A derivative of this compound was effective against biofilms formed by Candida albicans, suggesting potential applications in treating fungal infections.

-

Cytotoxicity in Animal Models :

- Objective : Assess the safety profile in vivo.

- Findings : Mice treated with high doses (up to 2000 mg/kg) showed no significant adverse effects or organ damage after a four-week observation period.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 196.83 g/mol |

| Density | ~0.9 g/cm³ |

| Boiling Point | ~220 °C |

| Melting Point | Not available |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Q & A

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane, and how do reaction conditions influence yield?

The compound is typically synthesized via hydrosilylation or substitution reactions. For example, chloropropyl chloride reacts with pentamethyldisiloxane under controlled conditions (e.g., platinum catalysts for hydrosilylation or nucleophilic substitution with bases like triethylamine). Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions such as siloxane bond cleavage . Purity is monitored using gas chromatography (GC), with yields ranging from 70–90% depending on stoichiometric ratios and catalyst activity.

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., δ 0.1–0.3 ppm for Si–CH groups; δ 1.8 ppm for –CHCl).

- GC-MS : Identifies impurities (e.g., residual siloxane oligomers) with electron ionization (EI) at 70 eV.

- FTIR : Peaks at 1250 cm (Si–CH) and 750 cm (Si–O–Si) validate functional groups .

Q. How does the chloropropyl group influence the compound’s stability under storage or reaction conditions?

The chloropropyl moiety introduces polarity, increasing susceptibility to hydrolysis. Stability tests show degradation via Si–O bond cleavage in humid environments (>50% RH). Storage recommendations include anhydrous conditions (molecular sieves) and temperatures below 25°C to minimize decomposition .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Fractional distillation (boiling point ~200–220°C at reduced pressure) or silica gel chromatography (hexane/ethyl acetate eluent) effectively separate the target compound from siloxane dimers or unreacted precursors. Purity >98% is achievable with iterative distillation cycles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in crosslinking applications?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the chloropropyl group’s electron-withdrawing nature enhances siloxane ring-opening reactivity, which aligns with experimental observations in silicone rubber vulcanization .

Q. What role does this compound play in synthesizing functionalized polysiloxanes, and how can side reactions be mitigated?

As a telechelic crosslinker, it introduces terminal chloropropyl groups into siloxane backbones. Side reactions (e.g., Si–Cl hydrolysis) are minimized by using aprotic solvents (toluene) and scavengers like trimethylchlorosilane. Kinetic studies show reaction completion within 4–6 hours at 80°C with <5% oligomer formation .

Q. How do contradictory data in literature regarding its thermal stability inform experimental design?

Q. What mechanistic insights explain its performance as a surface modifier in hybrid nanomaterials?

The chloropropyl group facilitates covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles) via nucleophilic substitution. XPS data confirm Si–O–Si linkages, while contact angle measurements demonstrate increased hydrophobicity (θ >100°). Competing hydrolysis rates require pH control (pH 5–7) to optimize monolayer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。